Cas no 500770-83-2 (Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid)

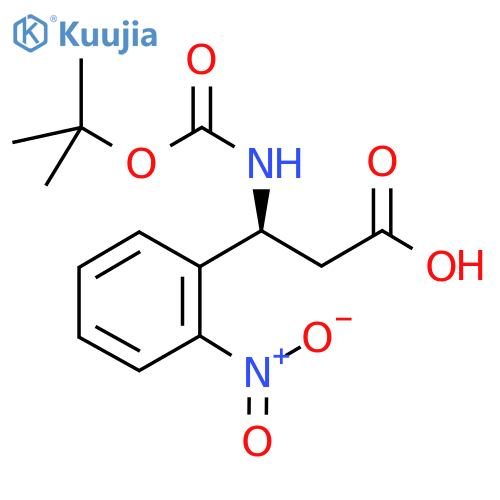

500770-83-2 structure

商品名:Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid 化学的及び物理的性質

名前と識別子

-

- (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

- (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid

- Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid

- BOC-(S)-3-AMINO-3-(2-NITRO-PHENYL)-PROPIONIC ACID

- Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid

- Boc-β-Phe(2-NO2)-OH

- 500770-83-2

- PS-12455

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid

- DTXSID10426616

- AKOS016843817

- EN300-1162706

- (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid

- C15866

- MFCD03427931

- AC-25401

-

- MDL: MFCD03427931

- インチ: InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1

- InChIKey: SAVFDQXYVJSWEN-JTQLQIEISA-N

- ほほえんだ: CC(C)(OC(N[C@H](C1=CC=CC=C1[N+]([O-])=O)CC(O)=O)=O)C

計算された属性

- せいみつぶんしりょう: 310.11600

- どういたいしつりょう: 310.11648630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 8

- 複雑さ: 426

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 121Ų

じっけんとくせい

- 密度みつど: 1.288±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.23 g/l)(25ºC)、

- PSA: 121.45000

- LogP: 3.54940

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid セキュリティ情報

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB166123-250 mg |

Boc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid; . |

500770-83-2 | 250 mg |

€156.30 | 2023-07-20 | ||

| Alichem | A019119869-5g |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid |

500770-83-2 | 95% | 5g |

$532.14 | 2023-09-01 | |

| TRC | B284655-50mg |

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid |

500770-83-2 | 50mg |

$ 60.00 | 2022-06-07 | ||

| AAPPTec | UBF329-250mg |

(S)-Boc-beta-Phe(2-NO2)-OH |

500770-83-2 | 250mg |

$85.00 | 2024-07-19 | ||

| Enamine | EN300-1162706-5000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid |

500770-83-2 | 5000mg |

$2525.0 | 2023-10-03 | ||

| abcr | AB166123-1g |

Boc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid; . |

500770-83-2 | 1g |

€194.70 | 2025-02-14 | ||

| Enamine | EN300-1162706-500mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid |

500770-83-2 | 500mg |

$836.0 | 2023-10-03 | ||

| Enamine | EN300-1162706-10000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid |

500770-83-2 | 10000mg |

$3746.0 | 2023-10-03 | ||

| Enamine | EN300-1162706-0.1g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid |

500770-83-2 | 0.1g |

$767.0 | 2023-06-08 | ||

| Enamine | EN300-1162706-1.0g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid |

500770-83-2 | 1g |

$871.0 | 2023-06-08 |

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

500770-83-2 (Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:500770-83-2)Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid

清らかである:99%

はかる:5g

価格 ($):327.0